Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Description

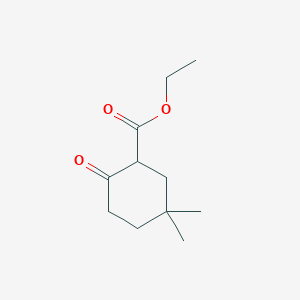

Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS: 64229-88-5) is a cyclic keto-ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . It is primarily utilized in research and development, particularly in organic synthesis and pharmaceutical intermediates . The compound is characterized by a cyclohexane ring substituted with two methyl groups at the 5-position, a ketone group at the 2-position, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-4-14-10(13)8-7-11(2,3)6-5-9(8)12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWUTWTUCSYNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Formation of 5,5-dimethyl-2-oxocyclohexanecarboxylic acid.

Reduction: Formation of 5,5-dimethyl-2-hydroxycyclohexanecarboxylate.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Ester Group Influence : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, making the target compound more stable in aqueous environments .

- Synthetic Utility: While this compound is tailored for ketone-based cyclizations, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate is better suited for crystal engineering due to its planar diphenyl motifs .

Biological Activity

Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS Number: 64229-88-5) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C₁₁H₁₈O₃

- Molecular Weight: 198.26 g/mol

The compound features a cyclohexane ring with two methyl groups at the 5-position, an ethyl ester group, and a ketone functional group at the 2-position. This unique structure contributes to its reactivity and potential biological interactions.

Synthesis

This compound can be synthesized through various methods. A common synthetic route involves:

-

Reagents:

- 5,5-dimethyl-1,3-cyclohexanedione

- Ethyl chloroformate

- Pyridine (as a base)

-

Procedure:

- The reaction is typically conducted under reflux conditions.

- The product is purified via distillation or recrystallization.

The biological activity of this compound is associated with its ability to interact with various biological targets. It may influence enzyme activity or receptor interactions, thereby affecting biochemical pathways. However, specific molecular targets remain to be fully elucidated.

Case Studies and Research Findings

-

Enzyme Interactions:

- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications in neurodegenerative diseases.

-

Pharmacological Applications:

- The compound is being investigated for its role in drug development, particularly as a building block for pharmaceuticals aimed at treating cognitive disorders.

-

Toxicological Assessments:

- Toxicity studies indicate that this compound exhibits low toxicity profiles in various cell lines, making it a candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-Oxocyclohexanecarboxylate | Lacks methyl groups on the cyclohexane ring | Limited biological data available |

| Mthis compound | Methyl ester instead of ethyl ester | Potentially relevant to medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via esterification of 5,5-dimethyl-2-oxocyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄). Post-synthesis, purification is typically achieved using column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC with a C18 column (UV detection at 210–260 nm) and corroboration via -NMR (e.g., integration of ester methyl protons at δ 1.2–1.4 ppm) .

Q. How is the crystal structure of this compound resolved, and what software tools are essential?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a Bruker D8 Venture diffractometer, and data are processed using APEX3 and SAINT. Structural refinement via SHELXL-2018 validates bond lengths (e.g., C=O at ~1.21 Å) and angles. Discrepancies in torsion angles (e.g., cyclohexane ring puckering) should be cross-checked with density functional theory (DFT) optimizations .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

- Methodological Answer :

- IR Spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and ester (C-O-C asymmetric stretch at ~1250 cm⁻¹).

- NMR : -NMR identifies the cyclohexane carbonyl carbon (~210 ppm) and ester carbonyl (~165 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 226.1564) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic additions at the ketone group?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs). The LUMO distribution on the ketone oxygen indicates susceptibility to nucleophilic attack. Solvent effects (e.g., THF vs. water) are modeled using the polarizable continuum model (PCM). Compare activation energies for proposed mechanisms (e.g., enolate formation vs. direct addition) .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform gauge-including atomic orbital (GIAO) calculations at the same theory level as experimental conditions (e.g., B3LYP/cc-pVTZ in CDCl₃). If shifts for methyl groups deviate (>0.5 ppm), re-examine crystal packing or dynamic effects via molecular dynamics (MD) simulations .

Q. How does steric hindrance from 5,5-dimethyl groups influence its participation in cycloaddition reactions?

- Methodological Answer : Design kinetic experiments (e.g., Diels-Alder with maleic anhydride) under varying temperatures. Compare reaction rates with analogous non-methylated compounds. Use X-ray crystallography to analyze transition-state analogs or compute steric maps (e.g., % buried volume) with SambVca software .

Data Analysis & Experimental Design

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 7, 14 days). Use Arrhenius plots to extrapolate shelf-life. Note: Ethyl ester hydrolysis under acidic conditions may dominate .

Q. What crystallographic parameters indicate potential polymorphism?

- Methodological Answer : Compare unit cell dimensions (e.g., a, b, c axes) and space groups across multiple crystal batches. Use differential scanning calorimetry (DSC) to detect melting point variations (>2°C suggests polymorphism). Pair with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.